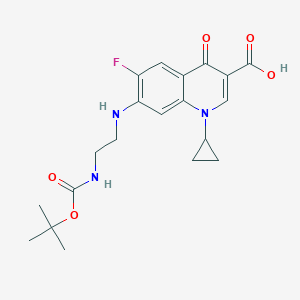

N-(叔丁氧羰基)去乙烯环丙沙星

描述

“N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin” is a protected metabolite of the fluorinated quinolone Ciprofloxacin, which has antibacterial properties . It has a molecular weight of 405.42 and a molecular formula of C20H24FN3O5 .

Physical And Chemical Properties Analysis

“N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin” appears as a powder . Its molecular weight is 405.42, and its molecular formula is C20H24FN3O5 .科学研究应用

Antibacterial Research

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin: is a protected metabolite of Ciprofloxacin, which is known for its antibacterial properties . It serves as a crucial compound in the development of new antibacterial agents, especially in the study of fluoroquinolone antibiotics. Researchers can use this compound to understand the mechanisms of bacterial resistance and to design molecules that can overcome these mechanisms.

Proteomics

This compound is used in proteomics research, where scientists study the proteome (the entire set of proteins expressed by a genome) to understand protein structure and function . It can be employed to investigate the interaction between bacterial proteins and antibiotics, which is vital for developing new therapeutic strategies.

Organic Synthesis

In organic chemistry, N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is used as a protecting group for amino functionalities during synthesis . This application is essential for creating complex molecules without altering sensitive amino groups, which is a common challenge in synthetic pathways.

Pharmacokinetics

The compound is instrumental in pharmacokinetic studies, which involve the movement of drugs within the body . By studying its metabolites, researchers can gain insights into the absorption, distribution, metabolism, and excretion (ADME) of fluoroquinolone antibiotics.

Drug Design

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin: plays a role in drug design, particularly in the modification of existing antibiotics to enhance their efficacy or reduce their side effects . It allows for the exploration of different chemical modifications that can improve drug properties.

Enzyme Inhibition Studies

The compound is used in studies focusing on enzyme inhibition . It can act as a precursor for synthesizing inhibitors against specific enzymes that are targeted by antibiotics, which is crucial for developing new drugs.

Chemical Biology

In chemical biology, researchers use this compound to study the interaction between chemical compounds and biological systems . It helps in understanding how drugs like Ciprofloxacin interact at the molecular level with biological targets.

Medicinal Chemistry

Lastly, N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is significant in medicinal chemistry for the development of hybrid compounds that can act on multiple biological targets . For instance, it has been applied to create dual inhibitors that can simultaneously inhibit more than one type of enzyme or receptor.

作用机制

Target of Action

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a protected metabolite of the fluorinated quinolone Ciprofloxacin . The primary targets of this compound are bacterial enzymes, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Mode of Action

This compound interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV . This results in the prevention of DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This leads to the cessation of bacterial growth and proliferation .

Pharmacokinetics

Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death . This makes it a potent antibacterial agent .

Action Environment

The action of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Furthermore, the presence of other drugs can influence its pharmacokinetics through drug-drug interactions .

属性

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-9-16-12(8-14(15)21)17(25)13(18(26)27)10-24(16)11-4-5-11/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKODMWGXEQVSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593900 | |

| Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin | |

CAS RN |

105589-00-2 | |

| Record name | 1-Cyclopropyl-7-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105589-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

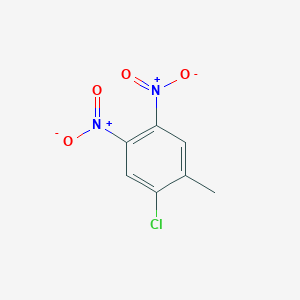

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)

![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)

![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)